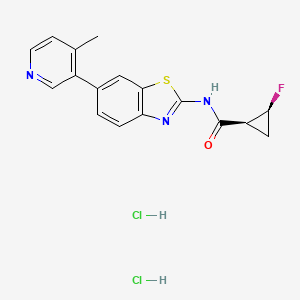
(7-fluoro-2-methyl-1H-indol-5-yl) trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-fluoro-2-methyl-1H-indol-5-yl) trifluoromethanesulfonate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties, and a fluorine atom at the 7th position of the indole ring.
Métodos De Preparación
The synthesis of (7-fluoro-2-methyl-1H-indol-5-yl) trifluoromethanesulfonate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-fluoro-2-methylindole.
Trifluoromethanesulfonation: The 7-fluoro-2-methylindole is then reacted with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure this compound.
Análisis De Reacciones Químicas
(7-fluoro-2-methyl-1H-indol-5-yl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The indole ring can undergo oxidation to form oxindoles or reduction to form indolines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Aplicaciones Científicas De Investigación
(7-fluoro-2-methyl-1H-indol-5-yl) trifluoromethanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and oncological pathways.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of organic electronic materials and dyes due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of (7-fluoro-2-methyl-1H-indol-5-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethanesulfonate group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. The fluorine atom at the 7th position of the indole ring also plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
(7-fluoro-2-methyl-1H-indol-5-yl) trifluoromethanesulfonate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
5-fluoroindole: Another fluorinated indole derivative with distinct properties.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts strong electron-withdrawing properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
837392-57-1 |
|---|---|
Fórmula molecular |
C10H7F4NO3S |
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
(7-fluoro-2-methyl-1H-indol-5-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H7F4NO3S/c1-5-2-6-3-7(4-8(11)9(6)15-5)18-19(16,17)10(12,13)14/h2-4,15H,1H3 |
Clave InChI |
IRVCJKWLQKWPPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CC(=C2N1)F)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-bromo-6-methoxybenzo[d]thiazole-4-carboxylate](/img/structure/B13905485.png)

![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)

![sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate](/img/structure/B13905508.png)
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)


![(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride](/img/structure/B13905530.png)




